Methyl 2-(5-fluoro-2-nitrophenyl)acrylate
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Overview
Description
Methyl 2-(5-fluoro-2-nitrophenyl)acrylate is a chemical compound that belongs to the class of acrylates. It is characterized by the presence of a fluoro and nitro group on the phenyl ring, which is attached to an acrylate moiety. This compound is a yellow crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing Methyl 2-(5-fluoro-2-nitrophenyl)acrylate involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction provides 2-(2-nitrophenyl)acrylate in good yield . Another method involves the activation of 2-bromo-4-fluoro-6-nitrotoluene under Miyaura borylation reaction conditions to afford the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as mentioned above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-fluoro-2-nitrophenyl)acrylate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The fluoro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon, sodium borohydride, and lithium aluminum hydride. Substitution reactions often use nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized acrylates.
Scientific Research Applications
Methyl 2-(5-fluoro-2-nitrophenyl)acrylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: In the study of biological pathways and as a probe for enzyme activity.
Medicine: Potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Used in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(5-fluoro-2-nitrophenyl)acrylate involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluoro and nitro groups allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The acrylate moiety can undergo polymerization reactions, making it useful in material science applications.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-(5-fluoro-2-nitrophenyl)acrylate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. The combination of the fluoro and nitro groups with the acrylate moiety makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-(5-fluoro-2-nitrophenyl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO4/c1-6(10(13)16-2)8-5-7(11)3-4-9(8)12(14)15/h3-5H,1H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGGYMKJIHQMJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)C1=C(C=CC(=C1)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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